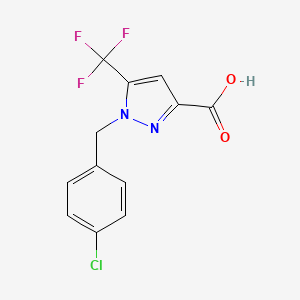

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H8ClF3N2O2 |

|---|---|

Molecular Weight |

304.65 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-7(2-4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20) |

InChI Key |

IWKGFZSJOIBXIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Introduction of the 4-Chlorobenzyl Group

-

Alkylation : The pyrazole nitrogen is alkylated with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C. Yield : 70–85%.

-

Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-chlorobenzyl alcohol to the pyrazole. Yield : 65–75%.

Trifluoromethylation Strategies

-

Electrophilic Trifluoromethylation : Reactions with Togni’s reagent (CF₃-TMSCF₃) under Cu(I) catalysis. Conditions : DMF, 50°C, 12 h. Yield : 60–70%.

-

Nucleophilic Trifluoromethylation : Use of Ruppert–Prakash reagent (TMSCF₃) in THF with CsF. Yield : 55–65%.

Carboxylic Acid Formation

Ester Hydrolysis

Oxidative Methods

-

KMnO₄ Oxidation : Primary alcohols or aldehydes are oxidized in acidic conditions (H₂SO₄/H₂O). Yield : 70–80%.

One-Pot Multi-Step Syntheses

Patent WO2017064550A1

-

Step 1 : Condensation of dimethylamino vinyl methyl ketone with 4-chlorobenzyl chloride forms a diketone intermediate.

-

Step 2 : Cyclization with methylhydrazine at −20°C to 0°C.

-

Step 3 : Oxidation of acetyl group to carboxylic acid using KMnO₄/H₂SO₄. Overall Yield : 65–75%.

Three-Component Coupling (JOC )

-

Di-Boc-trifluoromethylhydrazine reacts with dialdehydes and ketoacids in DCM/HCl. Conditions : 0°C to rt, 12 h. Yield : 50–60%.

Optimization and Challenges

Regioselectivity Control

Purification Techniques

-

Crystallization : Products are recrystallized from toluene/petroleum ether (1:3) to achieve >99% purity.

-

Column Chromatography : Silica gel with hexanes/EtOAc (3:1 to 1:1).

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For example, the minimal inhibitory concentration (MIC) values for this compound were reported as low as 0.39 μg/mL against specific Gram-positive bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.39 | Antibacterial (Gram-positive) |

| Other Pyrazole Derivative A | 0.78 | Antifungal |

| Other Pyrazole Derivative B | 1.56 | Antibacterial (Gram-negative) |

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate in drug development. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting various diseases.

- Mechanism of Action : The interaction of this compound with specific molecular targets can modulate enzyme or receptor activity. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, while the chlorobenzyl group allows for π-π interactions with aromatic residues.

Industrial Applications

In industry, this compound is utilized in the development of agrochemicals and other industrial products. Its unique properties make it suitable for creating formulations that require specific chemical characteristics.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- A study published in Molecules demonstrated its antimicrobial efficacy against various pathogens, highlighting its potential use in pharmaceutical formulations aimed at treating infections.

- Research featured in Journal of Medicinal Chemistry explored its role as an intermediate in synthesizing novel anti-inflammatory agents, showcasing its versatility in drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid (11j)

- Key Differences : Replaces the 4-chlorobenzyl group with a 4-fluorophenyl and introduces a 2-methoxyphenyl at position 5 instead of -CF₃.

- Impact : The methoxy group (-OCH₃) is electron-donating, reducing the ring’s electron deficiency compared to -CF₃. This may decrease metabolic stability but enhance solubility due to increased polarity .

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

- Key Differences : Positions the carboxylic acid at C5 (vs. C3) and introduces a polyhalogenated phenyl group at C3.

Core Heterocycle Modifications

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Key Differences : Replaces the pyrazole core with a 1,2,3-triazole.

- Impact: The triazole’s additional nitrogen increases polarity and hydrogen-bonding capacity. This analog demonstrated notable antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells), suggesting that the -CF₃ and -COOH groups are critical for bioactivity, but the triazole core may enhance target specificity .

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid

- Key Differences : Fuses a thiophene ring to the pyrazole, introducing a sulfur atom.

- The methyl group at C3 further elevates lipophilicity (logP) compared to the target compound .

Functional Group Replacements

5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine

- Key Differences : Replaces the pyrazole with a benzimidazole and substitutes -COOH with -NH₂.

- Impact : The amine group reduces acidity (pKa ~5 vs. ~2 for -COOH) and alters hydrogen-bonding profiles, likely shifting biological targets from enzymes requiring acidic moieties (e.g., kinases) to those preferring basic interactions .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~345 | ~3.5 | <0.1 (aqueous) |

| 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid | ~328 | ~2.8 | ~1.2 |

| 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid | ~220 | ~1.9 | ~5.0 |

Trends :

- The 4-chlorobenzyl and -CF₃ groups in the target compound increase logP, favoring membrane permeability but limiting solubility.

- Simpler analogs (e.g., ) exhibit better solubility due to reduced hydrophobicity .

Biological Activity

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activities, including anti-inflammatory, analgesic, and anticancer properties, supported by research findings and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C11H8ClF3N2O2 |

| Molecular Weight | 290.63 g/mol |

| IUPAC Name | This compound |

| Melting Point | 137 °C |

| Boiling Point | 368.9 °C |

| Appearance | Powder |

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit promising anti-inflammatory properties. For instance, a study highlighted that certain pyrazole compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for these compounds were reported as follows:

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Pyrazole Derivative A | 60.56 | |

| Pyrazole Derivative B | 57.24 | |

| Diclofenac Sodium | 54.65 |

In vivo studies indicated that these compounds could reduce inflammation in models of acute and chronic inflammation, suggesting their potential as therapeutic agents.

Analgesic Activity

The analgesic properties of this compound were evaluated through various assays. A notable finding was that it exhibited superior analgesic effects compared to standard pain relievers like celecoxib and indomethacin. The efficacy was measured through the percentage of pain inhibition in animal models:

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results indicated that the compound induced apoptosis in a dose-dependent manner:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 4.5 | Apoptosis induction via caspase activation |

| U-937 | 5.0 | Apoptosis induction via caspase activation |

Flow cytometry analyses confirmed that the compound effectively arrested cell proliferation at the G1 phase, further supporting its anticancer activity.

Study on Anti-inflammatory Effects

In a controlled study, researchers administered varying doses of the compound to test its anti-inflammatory effects on induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, reinforcing its therapeutic potential.

Study on Anticancer Properties

A recent investigation assessed the effects of this compound on human leukemia cell lines. The study found that treatment with the compound resulted in increased apoptosis markers and reduced cell viability, indicating its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors, such as reacting 3-bromo-5-chloropyrazole derivatives with trifluoromethylating agents (e.g., trifluoromethyl chloride) under alkaline conditions. Acyl migration and subsequent carboxylation steps are critical for introducing the carboxylic acid group . Reaction temperature, solvent polarity, and stoichiometry significantly impact yields; for instance, excess trifluoromethylating agents may improve substitution efficiency but increase purification challenges. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, resolving bond angles and torsional strain in the pyrazole and chlorobenzyl moieties . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies proton environments, with trifluoromethyl groups showing distinct ¹⁹F signals at ~-60 ppm . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%) by separating acyl migration byproducts .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Molecular docking studies using software like AutoDock Vina can predict binding affinities to targets such as factor Xa (fXa), where the trifluoromethyl group enhances hydrophobic interactions in the S1 pocket. Density functional theory (DFT) calculations optimize the compound’s electrostatic potential surface, improving solubility via carboxylate ionization . Free-energy perturbation (FEP) simulations further refine substituent effects on binding kinetics .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions (e.g., plasma protein binding affecting IC₅₀ values). Normalizing data to free fraction concentrations (via equilibrium dialysis) accounts for protein interactions . Meta-analyses of structure-activity relationship (SAR) datasets, focusing on substituent electronegativity (e.g., chloro vs. fluoro), clarify trends in antimicrobial or anticancer potency .

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Use a C18 column (5 µm, 150 mm × 4.6 mm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile). Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode enhances sensitivity (LOQ < 10 ng/mL). Validate recovery rates (>85%) using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What mechanistic insights explain its interaction with factor Xa in anticoagulation studies?

The carboxylic acid group chelates Ser195 in fXa’s catalytic triad, while the 4-chlorobenzyl moiety occupies the hydrophobic S4 pocket. Kinetic assays (e.g., progress curve analysis) reveal non-competitive inhibition (Ki < 1 nM), with trifluoromethyl groups reducing off-target binding to trypsin-like proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.